REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH2:5]1[C:13]2[C:8](=[CH:9][C:10]([CH2:14]O)=[CH:11][CH:12]=2)[CH2:7][CH2:6]1>C(Cl)(Cl)Cl>[Cl:3][CH2:14][C:10]1[CH:9]=[C:8]2[C:13](=[CH:12][CH:11]=1)[CH2:5][CH2:6][CH2:7]2
|
Name
|
|
Quantity
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120 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
81.4 g
|
Type
|
reactant
|
Smiles
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C1CCC2=CC(=CC=C12)CO
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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After the addition
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Type
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CUSTOM
|
Details
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The chloroform was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
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to give a residue, that
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (petroleum ether:ethyl acetate=15:1)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1C=C2CCCC2=CC1
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90.5 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |